4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Descripción
Propiedades
IUPAC Name |
4-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-4-20-24-21(25-32-20)17-7-10-19(23-15-17)27-11-13-28(14-12-27)22(29)16-5-8-18(9-6-16)33(30,31)26(2)3/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHFTJCXXPSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a unique class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a complex arrangement that includes a pyridine ring, a piperazine moiety, and an oxadiazole group. The molecular formula is , with a molecular weight of approximately 423.51 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O3S |
| Molecular Weight | 423.51 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 80.12 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have demonstrated that related piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation.
Case Studies
-
Study on Anticancer Activity :
- A study published in Cancer Letters evaluated the effects of similar piperazine derivatives on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 µM for different cell lines.
- The study highlighted that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
-
Antimicrobial Efficacy :
- An investigation into the antimicrobial properties of oxadiazole-containing compounds revealed that at concentrations of 25 µg/mL, there was over 60% inhibition of bacterial growth in E. coli cultures.
- This study suggested that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The piperazine component is known to modulate kinase activity, which is crucial for cancer cell survival and proliferation.
- DNA Intercalation : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Key Structural Features:
- Heterocyclic Core: The 5-ethyl-1,2,4-oxadiazole distinguishes this compound from analogues with triazole (e.g., N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides ) or isoxazole (e.g., 4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide ).
- Piperazine Linker: Compared to compounds like 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide , the piperazine here is functionalized with a carbonyl group, which may reduce basicity and alter solubility.
- Sulfonamide Substituents : The N,N-dimethyl group contrasts with unsubstituted (e.g., compound 11 in ) or aryl-substituted (e.g., N-phenethyl derivatives in ) sulfonamides, affecting steric bulk and logP.
Physicochemical Properties
Research Findings and SAR Insights
- Heterocyclic Substitutions : Replacing oxadiazole with triazole in sulfonamide derivatives reduces thermal stability, as evidenced by lower melting points (e.g., 113.9°C for pyrazole derivatives vs. >170°C for oxadiazoles) .
- Piperazine Modifications : Piperazine-acetamide hybrids (e.g., compound 29b in ) demonstrate that bulky aryl groups (e.g., phenethyl) improve receptor selectivity but decrease solubility. The target compound’s simpler dimethyl substitution balances these properties.
- Sulfonamide Optimization : Compounds with electron-withdrawing groups on the sulfonamide (e.g., -CF3) exhibit higher potency but poorer bioavailability compared to alkylated variants like the target .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Heterocycle Formation : The 1,2,4-oxadiazole ring is constructed using nitrile oxides or via cyclization of amidoximes with carboxylic acid derivatives. The ethyl group at the 5-position of the oxadiazole is introduced using ethyl-containing precursors during cyclization .
- Piperazine Coupling : A Buchwald-Hartwig or Ullmann-type coupling is employed to attach the pyridinyl-piperazine moiety. Copper or palladium catalysts are critical for this step .
- Sulfonamide Functionalization : The N,N-dimethylbenzenesulfonamide group is introduced via nucleophilic substitution or sulfonylation under anhydrous conditions .
- Key Reagents : Acetic anhydride (acetylation), EDCI/HOBt (amide coupling), and bases like triethylamine or DBU are frequently used .
Optimized Conditions :
| Step | Solvent | Temperature | Catalyst/Yield | Reference |
|---|---|---|---|---|
| Oxadiazole formation | DCM/EtOH | 80°C | 66% (analog) | |
| Piperazine coupling | Toluene | 110°C | Pd(OAc)₂, 28-32% | |
| Sulfonylation | DMF | RT | 82% (analog) |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, with distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), pyridine protons (δ 8.2–8.6 ppm), and sulfonamide methyls (δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 482.0 for analog 11f) .
- Infrared (IR) Spectroscopy : Key stretches include C=O (1680–1700 cm⁻¹), S=O (1150–1200 cm⁻¹), and C-N (1250–1300 cm⁻¹) .
Q. What structural features influence its physicochemical properties?
- Lipophilicity : The ethyl-oxadiazole and dimethylsulfonamide groups enhance logP, improving membrane permeability .
- Hydrogen Bonding : The piperazine carbonyl and sulfonamide act as hydrogen bond acceptors, critical for target binding .
- Steric Effects : The pyridinyl-piperazine moiety introduces conformational rigidity, affecting receptor interaction .
Advanced Research Questions
Q. How can low yields during piperazine coupling be addressed?
- Catalyst Screening : Optimize palladium/copper ratios (e.g., Pd(OAc)₂ with Xantphos increases coupling efficiency) .
- Solvent Effects : Switch from toluene to DMA or DMF to enhance solubility of aromatic intermediates .
- Microwave Assistance : Reduce reaction time from 24h to 2h under microwave irradiation (100–120°C) while maintaining yields .
Q. How to resolve contradictions in biological activity data across assays?
- Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolic Stability : Test compound stability in liver microsomes; sulfonamide hydrolysis or oxadiazole ring oxidation may explain variability .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations, as poor permeability may lead to false negatives .
Q. What computational strategies aid in designing derivatives with improved activity?
- Molecular Docking : Model interactions with target receptors (e.g., 5-HT₆ or kinases) using AutoDock Vina. The ethyl-oxadiazole often occupies hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., sulfonamide methylation) with IC₅₀ values to prioritize analogs .
- Reaction Path Prediction : Use quantum chemical calculations (DFT) to predict regioselectivity in heterocycle formation, reducing trial-and-error synthesis .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in cancer cell lines?
- Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 1–10 µM) and exposure times (24–48h). Discrepancies may arise from cell-specific metabolism .
- Off-Target Profiling : Screen against kinase panels to identify unintended targets (e.g., PI3K inhibition in HeLa vs. MDA-MB-231 cells) .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in .
- Computational Tools : ICReDD’s reaction path search algorithms for optimizing conditions .
- Analytical Workflows : Combine HRMS, 2D NMR (COSY, HSQC), and HPLC purity checks (>95%) .
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